5-Ethynyl-2'-deoxyuridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-ethynyluridine can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 5-iodo-2’-deoxyuridine with ethynyl magnesium bromide in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-ethynyluridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-5-ethynyluridine primarily undergoes substitution reactions.
Common Reagents and Conditions:
Copper(I) Catalysts: Copper sulfate (CuSO4) and sodium ascorbate are commonly used to catalyze the click reaction.
Solvents: Dimethyl sulfoxide (DMSO) and water are frequently used as solvents for these reactions.
Major Products: The major product formed from the click reaction is a stable triazole ring, which is often conjugated with fluorescent dyes or biotin for detection purposes .
Scientific Research Applications
2’-Deoxy-5-ethynyluridine has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of various biomolecules.
Biology: The compound is extensively used to label newly synthesized DNA, allowing researchers to study cell proliferation and DNA replication.
Medicine: It is employed in cancer research to monitor tumor cell proliferation and the effectiveness of anti-cancer drugs.
Industry: The compound is used in the development of diagnostic assays and high-throughput screening methods
Mechanism of Action
2’-Deoxy-5-ethynyluridine is incorporated into DNA during the S-phase of the cell cycle, replacing thymidine. The ethynyl group on the compound allows it to undergo a click reaction with azide-modified fluorescent dyes, forming a stable triazole ring. This reaction enables the detection of newly synthesized DNA . Additionally, the incorporation of 2’-Deoxy-5-ethynyluridine into DNA can induce DNA damage through the formation of interstrand crosslinks, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Another thymidine analogue used for DNA labeling.
2’-Deoxy-5-iodouridine: Used in similar applications but with different reactivity due to the iodine atom.
Comparison: 2’-Deoxy-5-ethynyluridine is unique due to its ethynyl group, which allows for the click reaction, providing a more efficient and less toxic method for DNA labeling compared to 5-Bromo-2’-deoxyuridine. The click reaction does not require DNA denaturation, making the process simpler and more reproducible .
Properties
Molecular Formula |
C11H12N2O5 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
5-ethynyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17) |
InChI Key |
CDEURGJCGCHYFH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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